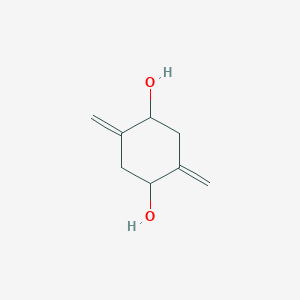
2,5-Dimethylidenecyclohexane-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethylidenecyclohexane-1,4-diol is an organic compound with the molecular formula C8H12O2 It is characterized by the presence of two methylene groups attached to a cyclohexane ring, with hydroxyl groups at the 1 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethylidenecyclohexane-1,4-diol typically involves the reaction of diethyl succinate with formaldehyde under basic conditions. The reaction proceeds through a series of steps, including aldol condensation and subsequent dehydration, to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dimethylidenecyclohexane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated cyclohexane derivatives.
Substitution: The methylene groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of diketones or dialdehydes.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of substituted cyclohexane derivatives.
Applications De Recherche Scientifique
2,5-Dimethylidenecyclohexane-1,4-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,5-Dimethylidenecyclohexane-1,4-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biomolecules, influencing their structure and function. Additionally, the methylene groups can undergo chemical modifications, leading to the formation of active intermediates that exert biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dimethoxycyclohexa-2,5-diene-1,4-dione: A compound with similar structural features but different functional groups.
1,4-Dithiane-2,5-diol: A compound with sulfur atoms in place of the methylene groups.
Uniqueness
Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in research and industry .
Propriétés
Numéro CAS |
36262-32-5 |
|---|---|
Formule moléculaire |
C8H12O2 |
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
2,5-dimethylidenecyclohexane-1,4-diol |
InChI |
InChI=1S/C8H12O2/c1-5-3-8(10)6(2)4-7(5)9/h7-10H,1-4H2 |
Clé InChI |
WLKSZYPZGAQRKF-UHFFFAOYSA-N |
SMILES canonique |
C=C1CC(C(=C)CC1O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


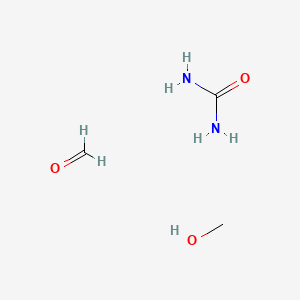

![8-ethoxy-N-(2-methylpropyl)-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14167379.png)
![Ethyl 4-chloro-2-{[(2-chlorophenyl)methyl]sulfanyl}pyrimidine-5-carboxylate](/img/structure/B14167381.png)
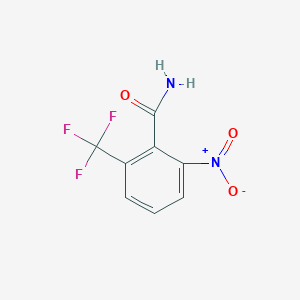
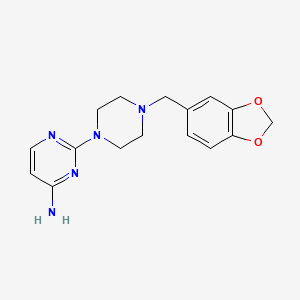
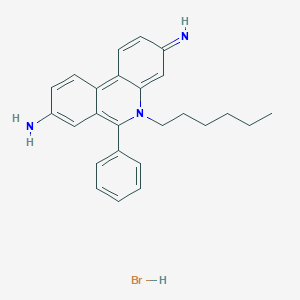
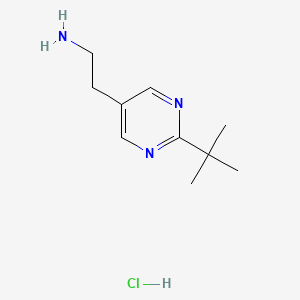
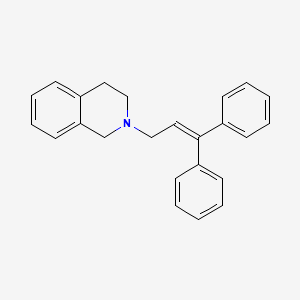

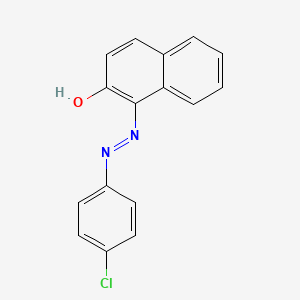
![Butane-1,4-diol;2-[2,6-dibromo-4-[2-[3,5-dibromo-4-(2-hydroxyethoxy)phenyl]propan-2-yl]phenoxy]ethanol;dimethyl benzene-1,4-dicarboxylate](/img/structure/B14167441.png)
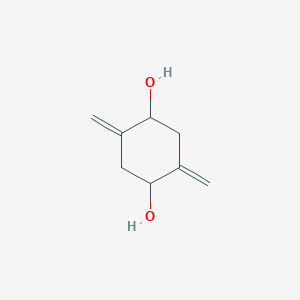
![4-Oxo-4-[2-[3-(4-propan-2-yloxyphenyl)propanoyl]hydrazinyl]butanoic acid](/img/structure/B14167448.png)
